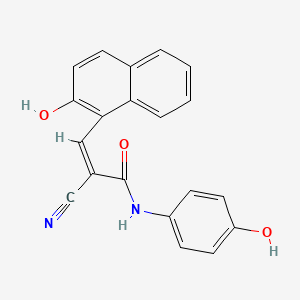![molecular formula C16H13ClN2O2 B5578117 2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide" is a synthetic organic molecule. While specific studies on this exact compound may be limited, research on similar compounds provides insights into its potential chemical behavior and properties.
Synthesis Analysis:
The synthesis of related compounds, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, typically involves the reaction of chlorophenol with N-phenyl dichloroacetamide in the presence of an organic solvent like tetrahydrofuran (THF) and a base like anhydrous potassium carbonate. The synthesis conditions, such as reaction temperature and time, can significantly affect the yield, with optimized conditions leading to better yields (Tao Jian-wei, 2009).
Molecular Structure Analysis:
The structure of similar acetamide compounds is typically confirmed using spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (HNMR), and elemental analysis. For example, certain acetamide derivatives crystallize in specific systems, exhibiting molecular interactions such as hydrogen bonds, which could be relevant for understanding the molecular structure of "2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide" (G. Sharma et al., 2018).
Chemical Reactions and Properties:
Acetamide compounds can undergo various chemical reactions, including hydrolysis, isomerization, and cyclization, depending on their specific functional groups and environmental conditions like pH (Maurice Fleury Bernard et al., 1986). These reactions can significantly alter the compound's chemical properties and behavior.
Physical Properties Analysis:
The physical properties of acetamide derivatives, such as their crystalline structure and intermolecular interactions, are often characterized using X-ray crystallography. These studies reveal the compound's solid-state structure, which can influence its solubility, melting point, and other physical properties (B. Narayana et al., 2016).
Chemical Properties Analysis:
The chemical properties of acetamide derivatives can be influenced by substituents on the phenyl rings and the nature of the acetamide group. Studies on similar compounds, like 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, show that intramolecular hydrogen bonding and intermolecular interactions play a significant role in defining the reactivity and stability of these molecules (P. Jansukra et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Approaches : Research into the synthesis of chlorophenoxyacetamide derivatives has led to the development of compounds with potential antibacterial properties. For instance, the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines reveal a framework for producing molecules with moderate to good activity against gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
- Crystallography and Molecular Structure : The crystal structures of N-(2-chlorophenyl) acetamide have been determined, highlighting the significance of intermolecular hydrogen bonds in the formation of three-dimensional architectures. This suggests a route for designing molecules with specific physical properties (Hazra et al., 2014).
Potential Applications
- Antimicrobial and Anticancer Activities : Compounds synthesized from chlorophenoxyacetamide frameworks have been evaluated for their antimicrobial activity, with some showing promising results against various pathogens. Additionally, derivatives have been studied for their anticancer potentials, indicating the versatility of these chemical structures in therapeutic applications (Patel & Shaikh, 2011).
- Antioxidant Properties : The synthesis and evaluation of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity demonstrate the potential of chlorophenoxyacetamide derivatives in developing compounds with significant antioxidant properties. Such compounds could be crucial in managing oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-3-1-2-4-15(14)21-11-16(20)19-13-7-5-12(6-8-13)9-10-18/h1-8H,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBWRKSSKGXXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)
![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)